2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid
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Overview
Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the piperidine and benzoic acid moieties further enhances its versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected piperidine derivativeCommon reagents used in these steps include Fmoc chloride for the protection step and coupling agents like dicyclohexylcarbodiimide (DCC) for the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzoic acid moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the Fmoc group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The piperidine ring facilitates the removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OAll)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-allyl-Gly-OH: Similar in function but with different side chains.
Fmoc-Lys(Boc)-OH: Features a different protecting group (Boc) for the lysine side chain.
Uniqueness
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid is unique due to its combination of the Fmoc group with a piperidine ring and benzoic acid moiety. This structure provides enhanced stability and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(31)23-11-5-6-12-25(23)29-15-13-18(14-16-29)28-27(32)33-17-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-12,18,24H,13-17H2,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGUNHQJHWHLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305253-63-6 |
Source
|
Record name | 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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